

In-Depth Technical Guide: BC12-4 (CAS Number 94212-33-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BC12-4

Cat. No.: B10855719

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Introduction

BC12-4, with the CAS number 94212-33-6, is a novel barbituric acid derivative identified as a potent inhibitor of Interleukin-2 (IL-2) secretion from T lymphocytes.^{[1][2][3]} Its immunomodulatory properties suggest potential therapeutic applications in T-lymphocyte-mediated diseases. This technical guide provides a comprehensive overview of the available information on **BC12-4**, including its chemical properties, biological activity, and the experimental context of its characterization.

Chemical and Physical Properties

BC12-4, chemically known as 1-Phenyl-5-(3-phenyl-2-propen-1-ylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, possesses the following properties:

Property	Value	Reference
CAS Number	94212-33-6	[1][3]
Molecular Formula	C ₁₉ H ₁₄ N ₂ O ₃	[1]
Molecular Weight	318.33 g/mol	[1]
IUPAC Name	1-Phenyl-5-(3-phenyl-2-propen-1-ylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione	N/A
Appearance	Solid (presumed)	General knowledge
Solubility	Soluble in DMSO	General knowledge for similar compounds

Biological Activity: Inhibition of IL-2 Secretion

BC12-4 has been characterized as a potent inhibitor of IL-2 secretion in activated T lymphocytes.[1][2] This activity was identified and studied in the context of research aimed at discovering novel phosphodiesterase 7 (PDE7) inhibitors.

A related compound, BC12, was initially identified as a PDE7 inhibitor with strong immunosuppressive actions. However, **BC12-4**, an analog of BC12, was found to exhibit similar potent inhibition of IL-2 production in Jurkat T cells, a human T lymphocyte cell line, despite lacking PDE7 inhibitory activity. This crucial finding indicates that the immunomodulatory effect of **BC12-4** is mediated through a mechanism independent of PDE7.[1]

Quantitative Data

While the primary research article highlighting **BC12-4** does not provide a specific IC₅₀ value for its inhibition of IL-2 secretion, it is described as a "potent" inhibitor, suggesting significant activity at low concentrations. The parent compound, BC12, was shown to cause a >95% inhibition of IL-2 secretion in stimulated Jurkat T cells.[1] Further dose-response studies would be necessary to quantify the precise potency of **BC12-4**.

Experimental Protocols

The following experimental designs were central to the characterization of **BC12-4**'s biological activity.

Cell Culture and Stimulation

- **Cell Line:** Jurkat T cells, a human T lymphocyte cell line, were used as a model system for studying T cell activation and IL-2 production.
- **Culture Conditions:** Cells were maintained in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO₂).
- **Stimulation:** To induce T cell activation and IL-2 secretion, Jurkat T cells were stimulated with a combination of phytohemagglutinin (PHA) and phorbol-12-myristate-13-acetate (PMA). This combination mimics the signals received by T cells during an immune response.

IL-2 Secretion Inhibition Assay

- **Treatment:** Jurkat T cells were pre-incubated with varying concentrations of **BC12-4** or a vehicle control (e.g., DMSO) for a specified period before stimulation.
- **Stimulation:** Following pre-incubation, the cells were stimulated with PHA and PMA to induce IL-2 production.
- **Measurement of IL-2:** After an incubation period, the cell culture supernatant was collected. The concentration of secreted IL-2 was quantified using a standard method such as an Enzyme-Linked Immunosorbent Assay (ELISA).
- **Analysis:** The percentage of inhibition of IL-2 secretion was calculated by comparing the IL-2 levels in **BC12-4**-treated cells to the vehicle-treated control cells.

Microarray Analysis

To investigate the mechanism of action of **BC12-4**, microarray analysis was performed on unstimulated and stimulated Jurkat T cells in the presence or absence of the compound.[\[1\]](#)

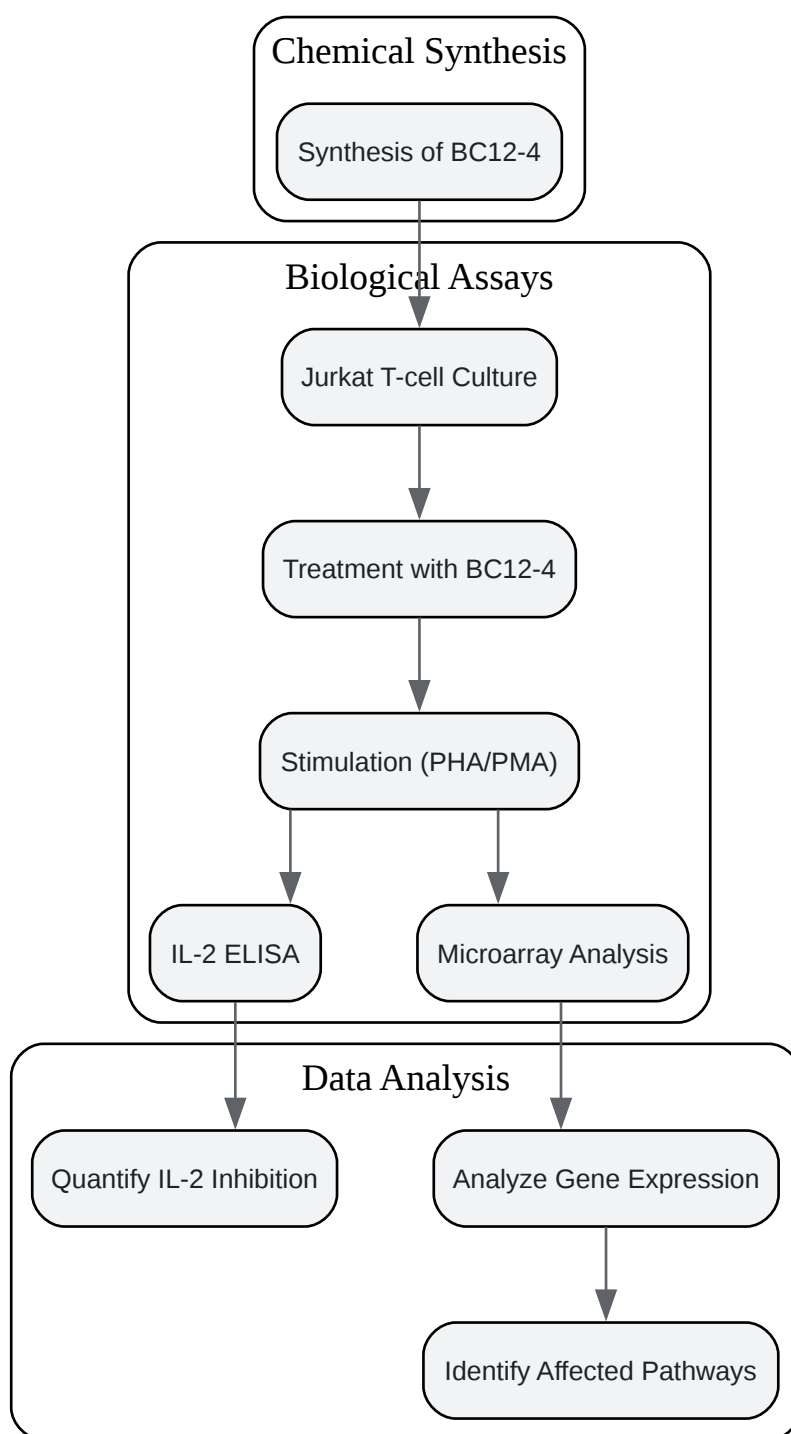
- **Experimental Groups:** The experiment likely included four groups:

- Unstimulated cells (control)
- Stimulated cells (PHA/PMA)
- Stimulated cells treated with **BC12-4**
- Unstimulated cells treated with **BC12-4**
- RNA Extraction and Microarray: RNA was extracted from the cells in each group and subjected to microarray analysis to determine the changes in gene expression profiles.
- Data Analysis: The microarray data would be analyzed to identify genes and signaling pathways that are significantly up- or down-regulated in response to T cell stimulation and how **BC12-4** treatment alters this transcriptional response. The results indicated that **BC12-4** affects the transcriptional response to stimulation.[\[1\]](#)

Signaling Pathways and Mechanism of Action

The precise molecular target and signaling pathway through which **BC12-4** inhibits IL-2 secretion remains to be fully elucidated. However, based on the available information and general knowledge of T cell activation, a putative workflow and a hypothetical signaling pathway can be proposed.

Experimental Workflow for Characterizing BC12-4

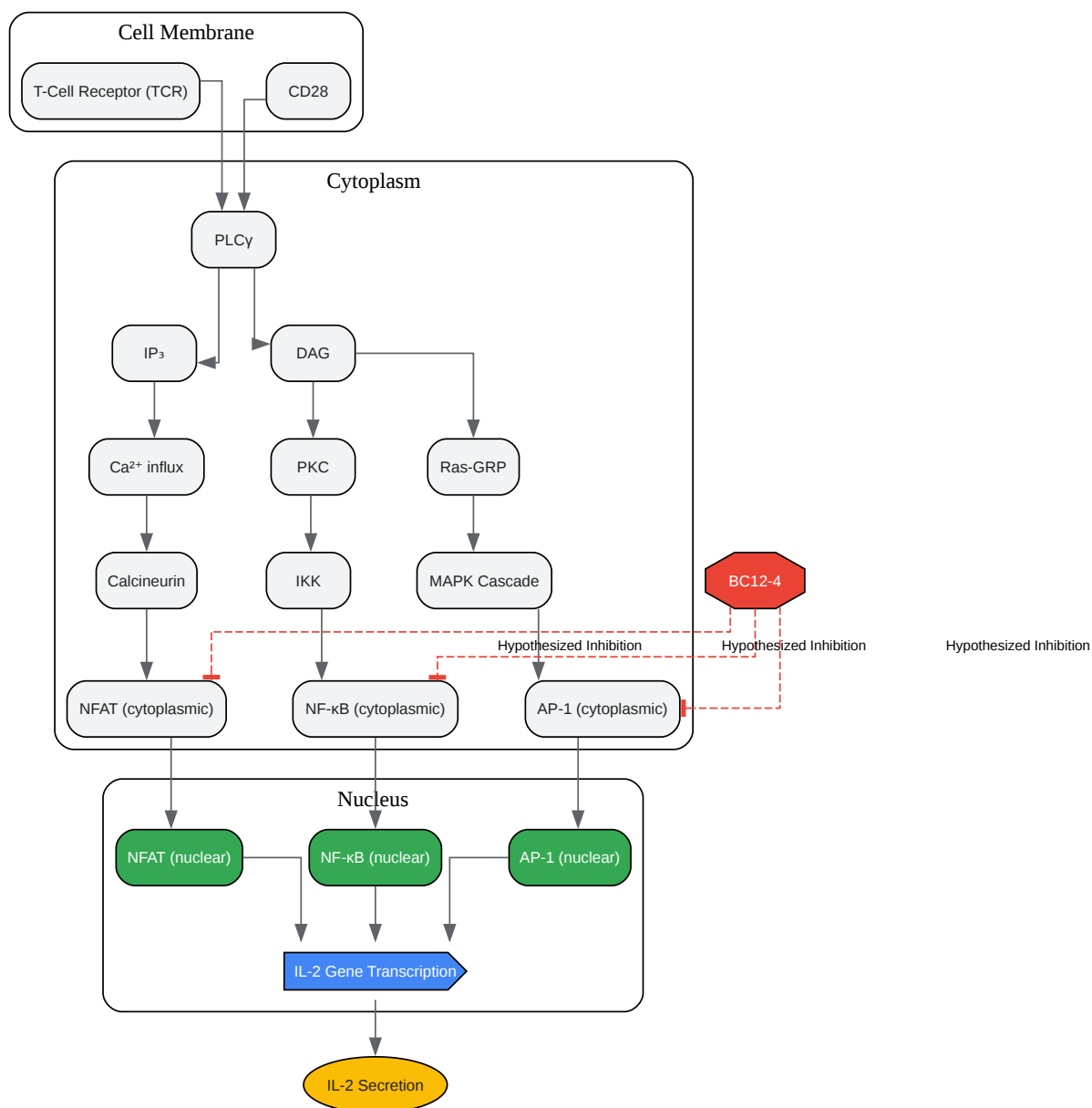


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Caption: Experimental workflow for the synthesis and biological characterization of **BC12-4**.

T-Cell Activation and IL-2 Production Signaling Pathway

The following diagram illustrates the general signaling cascade leading to IL-2 production upon T-cell activation. **BC12-4** is hypothesized to interfere with one or more steps in this pathway downstream of the initial receptor stimulation and upstream of IL-2 gene transcription, as suggested by the microarray data.



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Caption: General T-cell activation pathway leading to IL-2 secretion, with the hypothesized point of inhibition by **BC12-4**.

Synthesis

A detailed, step-by-step synthesis protocol for **BC12-4** is not publicly available in the primary literature. However, the synthesis of similar pyrimidinetrione derivatives often involves the condensation of an appropriately substituted urea or thiourea with a malonic acid derivative, followed by further modifications. A plausible general approach would be a Knoevenagel condensation between 1-phenylbarbituric acid and cinnamaldehyde.

Safety and Handling

A specific Safety Data Sheet (SDS) for **BC12-4** is not readily available. For handling this compound, it is recommended to follow standard laboratory safety procedures for handling new chemical entities with unknown toxicity. General safety precautions for pyrimidinetrione derivatives include:

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion and Future Directions

BC12-4 is a promising immunomodulatory compound that inhibits IL-2 secretion in T lymphocytes through a mechanism independent of PDE7. The available data from microarray analysis suggests that its effects are at the level of gene transcription.

Future research should focus on:

- Elucidation of the precise molecular target(s) of **BC12-4**.
- Detailed dose-response studies to determine its IC₅₀ for IL-2 inhibition.

- In vivo studies to evaluate its efficacy and safety in animal models of T-cell-mediated diseases.
- Development and publication of a detailed and reproducible synthesis protocol.

This in-depth technical guide provides a summary of the current knowledge on **BC12-4**. As a novel research compound, further investigation is required to fully understand its therapeutic potential.

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- To cite this document: BenchChem. [In-Depth Technical Guide: BC12-4 (CAS Number 94212-33-6)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855719#bc12-4-cas-number-94212-33-6-information]

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